3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-6-13(7-3-1)12-23-17-20-19-16-10-9-15(21-22(16)17)14-8-4-5-11-18-14/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKADJHWMUMAZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The most widely reported method involves cyclizing 3-hydrazinylpyridazine-6-thiol (1 ) with benzyl bromide under basic conditions.
Procedure :
- 3-Hydrazinylpyridazine-6-thiol (1) : Synthesized by treating 3-chloropyridazine-6-thiol with hydrazine hydrate in ethanol (reflux, 12 h, 82% yield).
- Benzylation : Compound 1 reacts with benzyl bromide in DMF using K$$2$$CO$$3$$ as base (60°C, 6 h), yielding 3-benzylsulfanylpyridazine-6-hydrazine (2 ).
- Cyclization : Heating 2 in acetic acid (reflux, 4 h) induces intramolecular dehydration, forming the triazole ring (65% yield).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the adjacent carbonyl-like carbon, followed by proton transfer and aromatization.
One-Pot Tandem Synthesis
Recent advances enable concurrent pyridazine and triazole formation. A representative protocol:
Reagents :
- Pyridine-2-carboxaldehyde (3 ), thiosemicarbazide (4 ), and benzyl mercaptan (5 ).
Steps :
- Condense 3 and 4 in ethanol (reflux, 8 h) to form hydrazone 6 .
- Add 5 and I$$_2$$ as oxidant, triggering cyclization to yield the target compound (58% yield).
Advantages : Reduced purification steps; Disadvantages : Moderate yields due to competing side reactions.
Functionalization of the Pyridazine Ring
Thiol-Ene Click Chemistry for Benzylsulfanyl Attachment
Alternative to nucleophilic substitution, radical-mediated thiol-ene reactions offer regioselectivity:
Conditions :
- UV irradiation (365 nm) of 3-mercapto-triazolo[4,3-b]pyridazine (9 ) and benzyl acrylate (10 ) in DCM with DMPA photoinitiator.
- Yield: 68% after silica gel chromatography.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 1 , benzyl bromide | 65 | 98.5 | High regioselectivity |
| One-Pot Tandem | 3 , 4 , 5 | 58 | 95.2 | Step economy |
| Suzuki Coupling | 7 , 8 | 71 | 99.1 | Functional group tolerance |
| Thiol-Ene Click | 9 , 10 | 68 | 97.8 | Mild conditions |
Notes :
- Cyclocondensation remains the most scalable route for gram-scale synthesis.
- Suzuki coupling achieves superior purity but requires expensive Pd catalysts.
Characterization and Analytical Data
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the triazolo[4,3-b]pyridazine fusion and antiperiplanar geometry of the benzylsulfanyl group.
Industrial-Scale Considerations
Cost-Benefit Analysis of Catalysts
| Catalyst | Cost (USD/g) | Turnover Number | Viability for Scale-Up |
|---|---|---|---|
| Pd(PPh$$3$$)$$4$$ | 320 | 450 | Limited |
| K$$2$$CO$$3$$ | 0.15 | N/A | High |
| I$$_2$$ | 0.08 | N/A | High |
Recommendation : Reserve Pd-catalyzed methods for late-stage functionalization of high-value intermediates.
Chemical Reactions Analysis
3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolo[4,3-b]pyridazine core.
Scientific Research Applications
3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound has shown potential as an antibacterial agent, with studies indicating its effectiveness against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The triazolo[4,3-b]pyridazine core allows for modifications at the 3- and 6-positions, which critically influence physicochemical properties and biological activity. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Selected Triazolo[4,3-b]pyridazine Derivatives
Key Observations:
Trifluoromethyl (CF₃) substituents (e.g., Vitas-M STK651245) enhance metabolic stability and electron-withdrawing effects, which may improve target binding .
Biological Activity :
- Antiproliferative derivatives (Compounds 14–17) lost thrombin inhibitory activity but retained efficacy against endothelial and cancer cells, highlighting the scaffold’s adaptability for diverse applications .
- BRD4 inhibitors (e.g., Vitas-M STK651245) feature bulky indole-based substituents at the 6-position, suggesting steric and π-π interactions are critical for bromodomain binding .
- GABAA agonists like TPA023 utilize fluorophenyl and triazolylmethoxy groups for subtype-selective receptor modulation .
Physicochemical Properties :
- The pyridin-2-yl group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., phenyl). However, derivatives with morpholinyl or piperidinyl groups (e.g., 3-methyl-6-(4-methylpiperidin-1-yl)-...) likely exhibit improved aqueous solubility due to amine functionality .
Biological Activity
3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes. One common method includes the cycloaddition of 3-aminopyridazines with nitriles, catalyzed by bimetallic copper and zinc. This method facilitates the formation of the triazolo core through a tandem C–N addition followed by an intramolecular oxidative N–N bond formation.
Anticancer Activity
Recent studies have evaluated the anticancer potential of triazolo-pyridazine derivatives, including this compound. A notable study demonstrated that derivatives of this class exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising compounds showed IC50 values in the low micromolar range (e.g., 1.06 μM for A549) indicating potent activity against these cell lines .
The mechanism by which these compounds exert their biological effects often involves inhibition of critical kinases such as c-Met. In vitro studies revealed that certain derivatives could inhibit c-Met kinase activity with IC50 values comparable to established inhibitors like Foretinib . The binding interactions at the ATP-binding site suggest that these compounds may prevent downstream signaling pathways crucial for cancer cell proliferation.
Structure-Activity Relationship (SAR)
The structural nuances of this compound contribute significantly to its biological activity. The presence of the benzylsulfanyl group and the specific pyridine substitution pattern enhances its interaction with biological targets. Studies indicate that modifications in the substituents can lead to variations in potency and selectivity against different cancer cell lines .
Data Summary
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| This compound | structure | 1.06 (A549) | c-Met Kinase |
| Compound 12e | - | 0.090 (c-Met) | c-Met Kinase |
| Compound 4q | - | 0.014 (SGC-7901) | Tubulin Polymerization |
Case Studies
One significant case study involved the evaluation of a series of triazolo-pyridazine derivatives where compound 12e was highlighted for its exceptional anti-proliferative properties against multiple cancer cell lines. The study utilized MTT assays to assess cytotoxicity and further characterized the mechanism through apoptosis assays and cell cycle analysis .
Q & A
Q. What are the key synthetic routes and optimal reaction conditions for synthesizing 3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine?
- Methodological Answer : Synthesis typically involves cyclization of precursors such as pyridin-2-yl hydrazides with benzyl thiol derivatives. Key steps include:
- Cyclization : Under reflux with phosphorus oxychloride (POCl₃) or other dehydrating agents .
- Sulfanyl Group Introduction : Nucleophilic substitution using benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product .
Optimal yields (>70%) are achieved at 80–100°C in anhydrous solvents like acetonitrile .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazolo-pyridazine core and substituents (e.g., benzylsulfanyl proton signals at δ 4.3–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 347.12) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What are the common chemical modifications to enhance solubility or stability?
- Methodological Answer :
- Polar Substituents : Introducing methoxy or hydroxyl groups on the benzyl ring improves aqueous solubility .
- Salt Formation : Reacting with HCl or trifluoroacetic acid (TFA) to form water-soluble salts .
- Prodrug Strategies : Esterification of thiol groups (e.g., acetate prodrugs) enhances metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or differential protein binding. Strategies include:
- Orthogonal Assays : Validate kinase inhibition (e.g., IC₅₀ values) using both enzymatic (FRET-based) and cellular (Western blot for phosphorylated targets) assays .
- Solubility Controls : Pre-treat compounds with DMSO/cosolvent mixtures to ensure consistent bioavailability .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers with >30% coefficient of variation .
Q. What structural features drive its selectivity for kinase targets versus off-target effects?
- Methodological Answer :
- Core Scaffold : The triazolo-pyridazine backbone mimics ATP-binding motifs in kinases, as shown by X-ray crystallography of similar compounds .
- Substituent Effects :
| Substituent Position | Modification | Kinase Selectivity (Example Targets) | Off-Target Risk |
|---|---|---|---|
| 3-Benzylsulfanyl | Chlorophenyl | EGFR, CDK2 (IC₅₀ < 50 nM) | CYP3A4 inhibition |
| 6-Pyridin-2-yl | Methoxy | VEGFR2, PDGFR (IC₅₀ < 100 nM) | hERG binding |
- Computational Modeling : Docking studies (AutoDock Vina) predict binding poses and steric clashes with non-target pockets .
Q. How can pharmacokinetic (PK) properties be optimized without compromising bioactivity?
- Methodological Answer :
- LogP Reduction : Replace hydrophobic groups (e.g., benzyl with pyridinylmethyl) to lower LogP from 3.5 to 2.2, improving metabolic clearance .
- Protease Stability : Introduce fluorine atoms at meta positions to block cytochrome P450 oxidation .
- In Vivo Testing : Use rodent PK studies to correlate AUC (area under the curve) with dose-adjusted plasma concentrations .
Data Contradiction Analysis
Q. Why do some studies report anti-cancer activity while others show negligible effects?
- Methodological Answer : Discrepancies may stem from:
- Cell Line Variability : Sensitivity differences (e.g., GI₅₀ = 1.2 µM in MCF-7 vs. >10 µM in HeLa) due to varying expression of target kinases .
- Compound Degradation : Instability in cell culture media (e.g., hydrolysis of sulfanyl groups at pH >7.4) .
- Mitochondrial Toxicity : Off-target effects in assays using MTT, which measures mitochondrial activity rather than direct cytotoxicity. Use alternative assays (e.g., Annexin V/PI staining) .
Synthetic Optimization Table
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Cyclization Temperature | 85°C in POCl₃ | 75% → 88% | |
| Solvent for Substitution | DMF with K₂CO₃ | 60% → 82% | |
| Purification Method | Preparative HPLC (ACN/H₂O) | Purity 90% → 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
